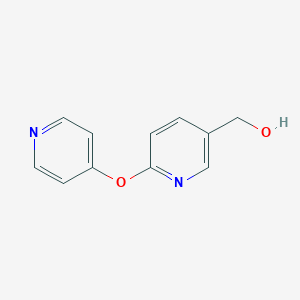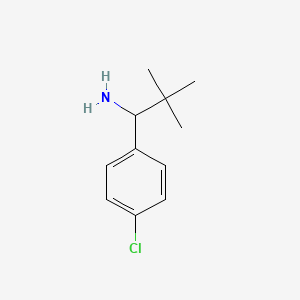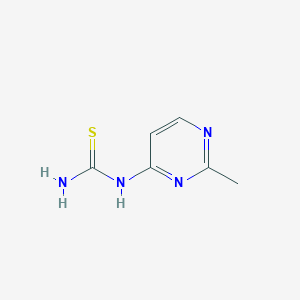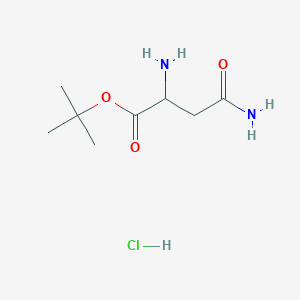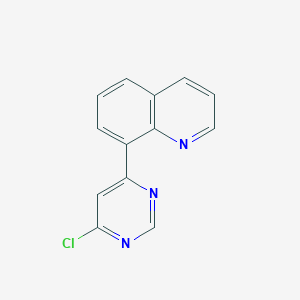
4-Chloro-6-(quinolin-8-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Chloropyrimidin-4-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloro group at the 6-position of the pyrimidin-4-yl moiety attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-chloropyrimidin-4-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of Pyrimidin-4-yl Group: The pyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidinyl halide reacts with a quinoline derivative.
Chlorination: The chloro group at the 6-position of the pyrimidin-4-yl moiety is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent like N-chlorosuccinimide.
Industrial Production Methods: In an industrial setting, the synthesis of 8-(6-chloropyrimidin-4-yl)quinoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(6-Chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and iron/acetic acid.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid, quinoline-6-ol.
Reduction: Quinoline-6-amine, quinoline-6-ethyl.
Substitution: Quinoline-6-alkylamine, quinoline-6-alkyl ether.
Scientific Research Applications
8-(6-Chloropyrimidin-4-yl)quinoline has various scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-(6-chloropyrimidin-4-yl)quinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
4-(6-Chloropyrimidin-4-yl)morpholine
tert-Butyl (6-chloropyrimidin-4-yl)carbamate
N-(tert-butyl)-6-chloropyrimidin-4-amine
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
8-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-7-11(16-8-17-12)10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChI Key |
NGGZBHCHXLNONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=N3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


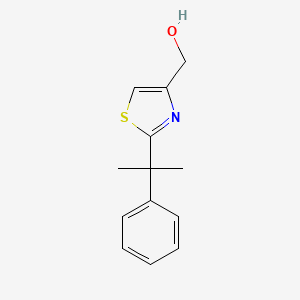
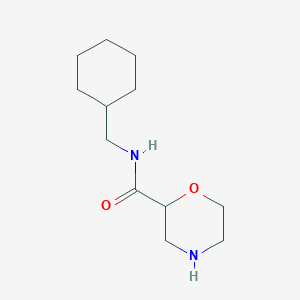
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
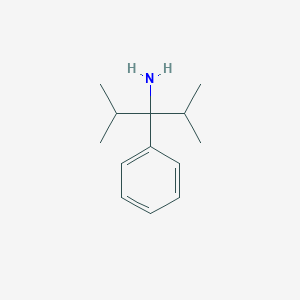
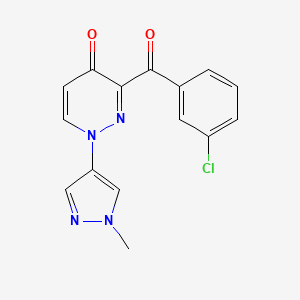
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
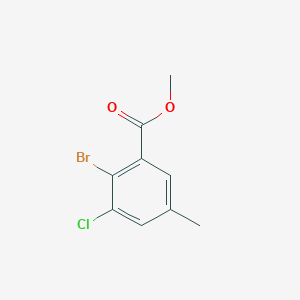

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

